2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol
Overview
Description
2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microtubule Assembly Inhibition
2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol is noted for its role in the structure of TZT-1027, a derivative of dolastatin 10. TZT-1027 is known for its cytotoxicity and ability to inhibit microtubule assembly, which is a crucial mechanism in cell division, by binding to tubulins. This property makes it a significant compound in cancer research, particularly in studying its effects on patients with advanced solid tumors (de Jonge et al., 2005).
Amino Acid Transport and Imaging
The compound also appears in the structure of substances like methyl-[11C]l-methionine ([11C]MET), used in positron emission tomography (PET) for brain tumors. [11C]MET PET reflects amino acid transport and is more sensitive than magnetic resonance imaging in stereotactic biopsy planning. It's instrumental in delineating both solid tumor tissue and infiltrating tumor parts in the brain, offering insights into tumor behavior and aiding in management decisions (Kracht et al., 2004).
Biomonitoring of Exposure
Techniques for assessing exposure to compounds like 1-alkoxy-2-propanol acetates (which contain harmful isomers) use biomonitoring of urinary 2-alkoxypropionic acids. The study of these compounds, including methoxyacetic acid (MAA) and others, is crucial in workplaces where exposure to different glycol ethers occurs. This research provides a valuable perspective on occupational safety and health (Laitinen, 1997).
Metabolic Studies and Drug Analysis
The compound is also significant in the study of drug metabolism, such as the metabolism of atenolol. Understanding the disposition and metabolic pathways of drugs in the human body, including the identification of minor metabolites and their pharmacological activities, is critical for drug development and therapeutic monitoring (Reeves et al., 1978).
Implications in Parkinsonism Studies
The compound's structure is similar to substances studied in the context of Parkinson's disease, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Research on such compounds helps in understanding the biochemical abnormalities in parkinsonism, including the comparative analysis of biogenic amine metabolites in cerebrospinal fluid and urine (Burns et al., 1985).
Mechanism of Action
Target of Action
It is known that similar compounds interact with proteins such as the heat shock protein hsp 90-alpha .
Mode of Action
For instance, similar compounds have been shown to interact with their targets and induce changes in their function .
Biochemical Pathways
Related compounds have been shown to influence amino acid biosynthesis .
Pharmacokinetics
Similar compounds have shown good biological stability, providing longer half-lives in target tissues compared to conventional compounds .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,6-9)8-4-5-10-3/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYYBPSAJYYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.